molecular formula C12H18ClNO3 B11769099 (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride CAS No. 55253-30-0

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride

Cat. No.: B11769099
CAS No.: 55253-30-0
M. Wt: 259.73 g/mol
InChI Key: HWKHVVUIQQTCTB-YDALLXLXSA-N
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Description

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a methoxyphenoxy group attached to a morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride typically involves the reaction of (S)-morpholine with 3-methoxyphenol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-((3-Methoxyphenoxy)methyl)pyrrolidine hydrochloride: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.

    2-((3-Methoxyphenoxy)methyl)piperidine hydrochloride: Another similar compound with a piperidine ring.

Uniqueness

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxyphenoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

55253-30-0

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2S)-2-[(3-methoxyphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H/t12-;/m0./s1

InChI Key

HWKHVVUIQQTCTB-YDALLXLXSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OC[C@@H]2CNCCO2.Cl

Canonical SMILES

COC1=CC(=CC=C1)OCC2CNCCO2.Cl

Origin of Product

United States

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